2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
CAS No.: 680593-95-7
Cat. No.: VC3838062
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680593-95-7 |
|---|---|
| Molecular Formula | C8H5F3N2O |
| Molecular Weight | 202.13 g/mol |
| IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile |
| Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2 |
| Standard InChI Key | WBPSSPKKMLLIIU-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(F)(F)F)OCC#N |
| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)OCC#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyridine ring with a trifluoromethyl (-CF) group at the 5-position and an ether-linked acetonitrile (-OCHCN) group at the 2-position. This configuration imparts distinct electronic effects: the electron-withdrawing -CF group enhances the pyridine ring’s electrophilicity, while the acetonitrile moiety contributes to its polarity and reactivity in nucleophilic reactions.
Physicochemical Characteristics
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
| Property | Value |
|---|---|
| CAS Number | 680593-95-7 |
| Molecular Formula | |
| Molecular Weight | 202.13 g/mol |
| Appearance | Not reported |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
| Solubility | Likely polar aprotic solvents |
The lack of melting/boiling point data in available literature underscores the need for further experimental characterization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves reacting 5-(trifluoromethyl)-2-pyridinol with chloroacetonitrile in the presence of a base such as potassium carbonate (). The reaction proceeds via a nucleophilic aromatic substitution (SAr) mechanism in dimethylformamide (DMF) at elevated temperatures (80–120°C).
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and efficiency. Key parameters include:
-
Catalyst: Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) with nano-titanium dioxide support
Table 2: Comparison of Synthesis Methods
The industrial method’s use of acetonitrile as both solvent and reactant reduces costs, while the Pd/TiO catalyst enhances substitution efficiency .
Chemical Reactivity and Derivative Formation
Nucleophilic Reactions
The acetonitrile group’s nitrile functionality enables further transformations, such as:
-
Hydrolysis: Conversion to carboxylic acids or amides.
-
Cycloaddition: Participation in Huisgen reactions to form triazoles.
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at the 3- and 4-positions, facilitated by the -CF group’s meta-directing effects.
| Cell Line | Inhibitory Concentration (IC) |
|---|---|
| PC3 (prostate cancer) | <10 µM |
| K562 (leukemia) | ~12 µM |
| HeLa (cervical cancer) | ~15 µM |
| A549 (lung cancer) | ~18 µM |
The -CF group enhances metabolic stability, prolonging in vivo activity.
Agrochemical Applications
In agrochemistry, structurally analogous compounds serve as intermediates for fungicides like fluopyram, which targets succinate dehydrogenase in fungal pathogens .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to:
-
Anticancer agents: Via functionalization of the nitrile group.
Material Science
Its electron-deficient pyridine ring makes it a candidate for ligand design in catalysis.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives could expand therapeutic applications.
Green Chemistry Initiatives
Exploring solvent-free synthesis or biocatalytic methods to improve sustainability.
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